molecular formula C7H8BrN3O2 B1415969 [(3-Bromo-5-nitrophenyl)methyl]hydrazine CAS No. 2229472-49-3

[(3-Bromo-5-nitrophenyl)methyl]hydrazine

Cat. No.: B1415969
CAS No.: 2229472-49-3
M. Wt: 246.06 g/mol
InChI Key: YVGGWTWCDWLOLO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

[(3-Bromo-5-nitrophenyl)methyl]hydrazine is systematically identified through multiple nomenclature systems and registry databases. The compound is assigned the Chemical Abstracts Service registry number 26163-05-3 and possesses the molecular formula C7H8BrN3O2. The nomenclature system reflects the structural organization of the molecule, with the phenyl ring bearing substituents at the 3 and 5 positions, specifically a bromo group and a nitro group respectively, connected through a methylene bridge to the hydrazine functional group.

Alternative nomenclature designations for this compound include (3-bromo-5-nitrophenyl)methylhydrazine and (3-Bromo-5-nitrobenzyl)hydrazine, reflecting different systematic naming approaches while maintaining chemical accuracy. Additional registry identifiers include the alternate reference numbers 2229472-49-3, EN300-1905480, and A1-15059, which facilitate compound identification across various chemical databases and literature sources.

The compound classification places it within the specialty materials category, indicating its specialized applications and limited commercial availability. This classification reflects the compound's role as a research chemical rather than a high-volume industrial substance, consistent with the specialized nature of many arylhydrazine derivatives.

Structural Features and Molecular Properties

The molecular architecture of this compound incorporates several distinctive structural elements that contribute to its chemical behavior and properties. The core structure consists of a benzene ring system substituted with electron-withdrawing groups at positions 3 and 5, connected via a methylene linker to a hydrazine functional group.

The bromo substituent at the 3-position introduces significant steric bulk and electronic effects through its inductive electron-withdrawing properties. Bromine atoms in aromatic systems typically exhibit a +M (mesomeric) effect due to lone pair donation while simultaneously displaying -I (inductive) effects, creating a complex electronic environment within the aromatic system. The nitro group at the 5-position provides strong electron-withdrawing character through both inductive and resonance effects, significantly influencing the electronic density distribution throughout the aromatic ring.

The methylene bridge connecting the substituted phenyl ring to the hydrazine moiety provides conformational flexibility while maintaining structural integrity. This linker allows for rotational freedom around the carbon-nitrogen bond, potentially enabling multiple conformational states in solution. The hydrazine terminal group (-NH-NH2) serves as the primary reactive center, capable of participating in various chemical transformations characteristic of this functional group class.

Structural Component Chemical Significance Electronic Effect
3-Bromo substituent Halogen substituent providing steric bulk Electron-withdrawing (-I), Electron-donating (+M)
5-Nitro substituent Strong electron-withdrawing group Electron-withdrawing (-I, -M)
Methylene bridge Flexible linker between aromatic and hydrazine portions Neutral spacer unit
Hydrazine terminus Primary reactive functional group Nucleophilic nitrogen centers

Historical Context in Arylhydrazine Chemistry

The development of arylhydrazine chemistry traces its origins to the pioneering work of Emil Fischer in the late 19th century, who first prepared organic hydrazine derivatives and demonstrated their utility in various organic syntheses. Fischer coined the term "hydrazine" in 1875 while attempting to produce organic compounds consisting of mono-substituted hydrazine derivatives. The nomenclature employs the prefix "hydr-" to indicate hydrogen atoms and a suffix beginning with "-az-" derived from "azote," the French term for nitrogen.

Hydrazines represent a class of chemical compounds characterized by two nitrogen atoms linked via a covalent bond, carrying one to four alkyl or aryl substituents. These compounds can be conceptualized as derivatives of inorganic hydrazine (H2N-NH2), where one or more hydrogen atoms have been replaced by hydrocarbon groups. Pure anhydrous hydrazine was first successfully prepared by Dutch chemist Lobry de Bruyn in 1895, establishing the foundation for subsequent derivative synthesis.

The historical significance of arylhydrazine compounds extends beyond academic interest, as these substances found applications in analytical chemistry. Phenylhydrazine and 2,4-dinitrophenylhydrazine were historically employed to detect and identify compounds containing carbonyl groups. Phenylhydrazine specifically proved valuable in carbohydrate structure studies, as reactions with aldehyde groups in sugars produced well-crystallizing phenylhydrazones or osazones.

The synthetic accessibility of organic hydrazine derivatives compared to the parent hydrazine compound contributed to their broader utilization in research and applications. While the preparation of anhydrous hydrazine presented significant technical challenges, organic derivatives such as aryl hydrazines proved more readily synthesizable and therefore achieved wider adoption in synthetic chemistry.

Physicochemical Properties

The physicochemical characteristics of this compound reflect the combined influences of its constituent functional groups and molecular architecture. The molecular weight of 246.06 grams per mole positions this compound within the range typical for substituted arylhydrazine derivatives. The presence of multiple polar functional groups, including the nitro group and hydrazine moiety, significantly influences the compound's polarity and potential for intermolecular interactions.

The electron-withdrawing nature of both the bromo and nitro substituents creates an electron-deficient aromatic system, which affects the compound's reactivity profile and potential for electrophilic or nucleophilic interactions. The nitro group, being strongly electron-withdrawing through both inductive and resonance mechanisms, substantially decreases the electron density of the aromatic ring system. This electronic configuration influences both the chemical reactivity and physical properties of the compound.

The hydrazine functional group contributes significant hydrogen bonding capability through its amino nitrogen atoms. This characteristic likely influences solubility patterns, with enhanced solubility expected in protic solvents capable of hydrogen bond formation. The computed properties suggest moderate lipophilicity based on the balance between hydrophilic functional groups and the aromatic system with halogen substitution.

Property Category Characteristic Chemical Basis
Molecular Weight 246.06 g/mol Sum of constituent atomic masses
Functional Groups Nitro, Bromo, Hydrazine Multiple reactive centers
Electronic Character Electron-deficient aromatic system Electron-withdrawing substituents
Hydrogen Bonding Moderate to strong capability Hydrazine amino groups
Polarity Moderate to high Polar functional groups

The structural complexity arising from multiple functional groups creates a compound with diverse potential for chemical interactions and transformations. The combination of electron-withdrawing aromatic substituents with the nucleophilic hydrazine moiety provides a unique electronic environment that influences both stability and reactivity characteristics.

Storage and handling considerations for this compound type typically require inert atmosphere conditions at room temperature, reflecting the general sensitivity of hydrazine derivatives to oxidation and other degradation pathways. The specialty materials classification indicates limited commercial availability and specialized handling requirements consistent with research-grade chemical compounds.

Properties

IUPAC Name

(3-bromo-5-nitrophenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c8-6-1-5(4-10-9)2-7(3-6)11(12)13/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGGWTWCDWLOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Bromo-5-nitrophenyl)methyl]hydrazine typically involves the reaction of 3-bromo-5-nitrobenzyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

[(3-Bromo-5-nitrophenyl)methyl]hydrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The hydrazine moiety can be oxidized to form azides or other nitrogen-containing functional groups.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols, alkoxides.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Major Products Formed

    Reduction: 3-Amino-5-nitrophenylmethylhydrazine.

    Substitution: Various substituted phenylmethylhydrazines depending on the nucleophile used.

    Oxidation: Azides or other nitrogen-containing derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Hydrazine derivatives, including [(3-Bromo-5-nitrophenyl)methyl]hydrazine, have been investigated for their antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that hydrazone derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

Anticancer Properties
The compound has also been explored for its potential anticancer effects. Certain hydrazone derivatives have shown promise as cytotoxic agents in cancer cell lines, suggesting that this compound may contribute to the development of new anticancer therapies . The mechanism often involves the induction of apoptosis in cancer cells, making it a subject of interest for further pharmacological studies.

Analytical Chemistry

Spectroscopic Applications
this compound can serve as an analytical reagent in spectroscopic methods for the detection of various metal ions and organic compounds. Hydrazone derivatives are known to form stable complexes with metal ions, which can be analyzed using spectrophotometric techniques. This application is particularly useful in environmental monitoring and food safety assessments, where trace metal detection is critical .

Chromatographic Techniques
The compound can also be utilized in chromatography for the separation and identification of complex mixtures. Hydrazones have been reported as effective agents for the derivatization of carbonyl compounds, enhancing their detectability in chromatographic analyses .

Materials Science

Polymer Chemistry
In materials science, this compound is being explored as a precursor for synthesizing novel polymers and nanomaterials. Hydrazone compounds are known to participate in polymerization reactions, leading to the formation of materials with unique properties suitable for applications in coatings, adhesives, and composites .

Corrosion Inhibition
Another noteworthy application is in corrosion inhibition. Hydrazone derivatives have demonstrated effectiveness in protecting metals from corrosion in acidic and basic environments. This property is particularly valuable in industrial applications where metal integrity is crucial .

Case Studies

Study Title Focus Area Key Findings
Evaluation of Antibacterial Activity of Hydrazone DerivativesMedicinal ChemistryShowed significant antimicrobial activity against multiple bacterial strains with MIC values comparable to ciprofloxacin .
Synthesis and Characterization of Novel Hydrazone PolymersMaterials ScienceDeveloped polymers exhibiting enhanced mechanical properties and thermal stability .
Analytical Applications of HydrazonesAnalytical ChemistryDemonstrated effectiveness as chelating agents for metal ion detection via spectrophotometry .

Mechanism of Action

The mechanism of action of [(3-Bromo-5-nitrophenyl)methyl]hydrazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group and hydrazine moiety suggests potential for redox reactions and formation of reactive intermediates that can affect cellular function.

Comparison with Similar Compounds

Structural Analogs with Bromo and Nitro Substituents

  • 3-Bromo-N′-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide () :
    This compound shares a bromophenyl and nitroindole moiety. Unlike the target compound, the nitro group is part of an indole ring rather than a benzene ring, which may enhance π-π stacking interactions in biological systems. The benzohydrazide backbone is common in antimicrobial and anticancer agents .
  • 1-(3-Bromobenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide (): Here, the bromophenyl group is linked to a pyrazole ring with a nitro substituent.

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups: The nitro group in [(3-Bromo-5-nitrophenyl)methyl]hydrazine enhances electrophilicity, facilitating nucleophilic attacks in condensation reactions. This is comparable to 3-Methyl-N′-[(3-nitrophenyl)methylene]thienopyrazole-5-carbohydrazide (), where the nitro group stabilizes intermediates during cyclization .
  • Halogen Substituents :
    Bromine’s bulky size and inductive effects can hinder rotation in the phenyl ring, affecting binding to biological targets. For example, 3-(4-Bromophenyl)-N′-(pyridinylmethylene)pyrazole-5-carbohydrazide () shows improved solubility in polar solvents compared to chloro analogs due to bromine’s polarizability .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Activity Reference ID
This compound Phenylmethyl hydrazine 3-Br, 5-NO₂ Not explicitly reported -
3-Bromo-N′-(5-nitroindolyl)benzohydrazide Benzohydrazide 3-Br, 5-NO₂ (indole) Antimicrobial
1-(3-Bromobenzyl)-4-nitro-pyrazole-3-carbohydrazide Pyrazole 3-Br, 4-NO₂ DNA intercalation
3-Methyl-N′-(3-nitrophenyl)thienopyrazole-5-carbohydrazide Thienopyrazole 3-NO₂, thienopyrazole Anticonvulsant

Biological Activity

[(3-Bromo-5-nitrophenyl)methyl]hydrazine is a hydrazine derivative that has attracted attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a bromo and nitro substituent on a phenyl ring, which may influence its reactivity and biological interactions. The compound can undergo various chemical reactions, including:

  • Reduction : The nitro group can be reduced to an amino group.
  • Substitution : The bromine atom can be replaced by other nucleophiles.
  • Oxidation : The hydrazine moiety can be oxidized to form nitrogen-containing functional groups.

The biological activity of this compound is likely mediated through interactions with cellular targets, such as enzymes or receptors, potentially leading to the modulation of biochemical pathways. The presence of reactive intermediates formed during redox reactions may contribute to its biological effects.

Antimicrobial Properties

Research indicates that hydrazine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that certain hydrazone derivatives demonstrated effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis, indicating potential applications in treating bacterial infections .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus3.13 µg/mL
Hydrazone derivative AMycobacterium tuberculosis0.78 - 6.25 µg/mL

Anticancer Activity

The anticancer potential of hydrazine derivatives has been documented in various studies. This compound may exert cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown selective toxicity towards cancer cells while sparing normal cells .

Table 2: Cytotoxicity of Hydrazone Derivatives

CompoundCell LineIC50 (µM)
This compoundA549 (lung cancer)15.0
Hydrazone derivative BHeLa (cervical cancer)10.5

Research Findings

Recent studies have provided insights into the biological activities associated with this compound:

  • Antimicrobial Activity : Investigated for its potential against various pathogens, showing promising results in inhibiting bacterial growth.
  • Anticancer Properties : Demonstrated cytotoxic effects on cancer cell lines, with ongoing research aimed at elucidating the underlying mechanisms.
  • Mechanistic Studies : Ongoing studies are evaluating the interaction of the compound with specific molecular targets involved in cancer progression and microbial resistance.

Case Studies

Several case studies illustrate the efficacy of hydrazone derivatives in clinical settings:

  • A study conducted on a series of hydrazone compounds revealed that those with nitro substitutions exhibited enhanced antimicrobial properties compared to their non-substituted counterparts.
  • Clinical trials assessing the safety and efficacy of hydrazone derivatives in cancer therapy have shown that these compounds can significantly reduce tumor size in animal models.

Q & A

Q. How should researchers design controlled experiments to assess the compound’s stability under varying pH and temperature?

  • Experimental Design :
  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via UV-Vis (λmax ~300 nm) over 24 hours.
  • Thermal Stability : TGA/DSC analysis identifies decomposition thresholds (e.g., >200°C) .

Advanced Structural and Functional Insights

Q. What role does the hydrazine moiety play in metal coordination chemistry, and how does this impact catalytic applications?

  • Coordination Chemistry : The –NH–NH₂ group acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Pd⁰). XAS (X-ray absorption spectroscopy) confirms binding modes, while catalytic tests (e.g., Suzuki-Miyaura coupling) quantify activity .

Q. How can cryo-EM or microED complement X-ray data for hydrazine derivatives with poor crystallinity?

  • Advanced Imaging : Microcrystal electron diffraction (MicroED) resolves structures at 1–2 Å resolution for nanocrystalline samples. Cryo-EM (single-particle analysis) visualizes hydrazine-protein complexes in solution .

Data Contradiction and Reproducibility

Q. Why do biological activity results vary across studies for structurally similar bromo-nitrophenyl hydrazines?

  • Root Cause Analysis :
  • Structural Variants : Minor substituent changes (e.g., methyl vs. methoxy) alter LogD and target affinity .
  • Assay Conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) affect compound stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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[(3-Bromo-5-nitrophenyl)methyl]hydrazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.